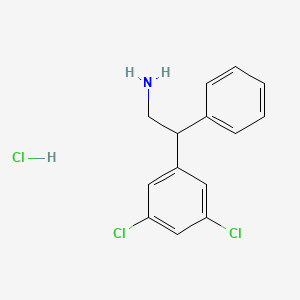

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(3,5-dichlorophenyl)-2-phenylethanamine hydrochloride. The free base form carries the Chemical Abstracts Service registry number 1021871-56-6, while the hydrochloride salt represents the more commonly encountered and stable form of this compound. The molecular formula of the free base is C₁₄H₁₃Cl₂N, with a molecular weight of 266.2 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₄H₁₄Cl₃N, corresponding to a molecular weight of 302.6 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation for the free base is C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl, which clearly illustrates the connectivity pattern between the phenyl ring, the dichlorophenyl moiety, and the ethylamine chain. The International Chemical Identifier for the free base is InChI=1S/C14H13Cl2N/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10/h1-8,14H,9,17H2, while the hydrochloride salt possesses the International Chemical Identifier InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H. The International Chemical Identifier Key for the hydrochloride form is CREGFWMDIFQDTE-UHFFFAOYSA-N, providing a unique molecular identifier for database searches and chemical informatics applications.

The nomenclature reflects the specific substitution pattern where chlorine atoms occupy the 3 and 5 positions on one phenyl ring, while the second phenyl ring remains unsubstituted. This positioning creates a symmetrical arrangement of electron-withdrawing groups that significantly influences the electronic distribution across the aromatic system. The ethylamine portion of the molecule connects these two aromatic systems through a secondary carbon center, creating a chiral molecule with potential for stereoisomerism.

Crystallographic Analysis of the Dichlorophenyl-Phenylethylamine Backbone

The crystallographic analysis of this compound reveals distinctive structural features that arise from the specific positioning of the dichlorosubstituents and their interaction with the phenethylamine backbone. The compound exists as a hydrochloride salt in its most stable crystalline form, where the protonated amine group forms ionic interactions with the chloride anion. The crystal structure demonstrates that the molecule adopts a conformation where the two aromatic rings are positioned to minimize steric hindrance while allowing for optimal electronic interactions.

The dichlorophenyl moiety exhibits characteristic bond lengths and angles that reflect the influence of chlorine substitution on the aromatic system. The carbon-chlorine bonds at the 3 and 5 positions display typical lengths of approximately 1.74 Angstroms, consistent with aromatic carbon-chlorine bonding. The symmetrical positioning of these chlorine atoms creates a balanced electronic environment that affects both the electron density distribution and the overall molecular dipole moment. The phenyl ring bearing the chlorine substituents shows slight deviations from perfect planarity due to the electronic effects of the halogens.

The ethylamine chain connecting the two aromatic systems adopts a gauche conformation in the solid state, positioning the amine group in an optimal orientation for hydrogen bonding interactions with the chloride counterion. The carbon-carbon bond length between the two aromatic rings measures approximately 1.54 Angstroms, typical for sp³-sp² carbon bonds. The carbon-nitrogen bond distance in the ethylamine portion is approximately 1.47 Angstroms, characteristic of aliphatic carbon-nitrogen single bonds. The nitrogen atom in the hydrochloride salt exists in a protonated state, creating a tetrahedral geometry around the nitrogen center when considering the three hydrogen atoms and the carbon substituent.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding between the protonated amine groups and chloride anions, creating extended networks that contribute to the stability of the crystalline form. Additional weak interactions include chlorine-aromatic contacts and aromatic stacking interactions between adjacent molecules. These interactions collectively determine the packing efficiency and thermodynamic stability of the crystalline phase.

Comparative Structural Features with Related Chlorinated Phenethylamines

The structural comparison of this compound with related chlorinated phenethylamine derivatives reveals significant insights into the effects of chlorine positioning on molecular architecture and properties. When compared to 2-(3,4-dichlorophenyl)-2-phenylethylamine hydrochloride, which possesses adjacent chlorine substitutions, the 3,5-isomer exhibits markedly different electronic and steric characteristics. The adjacent positioning in the 3,4-isomer creates a more pronounced electron-withdrawing effect due to the additive influence of the two chlorine atoms in close proximity, whereas the 3,5-substitution pattern distributes this electronic effect more evenly across the aromatic ring.

The molecular weight comparison shows that 2-(3,4-dichlorophenyl)-2-phenylethylamine hydrochloride also possesses a molecular weight of 302.6 grams per mole, identical to the 3,5-isomer, as both compounds have the same molecular formula C₁₄H₁₄Cl₃N. However, the spatial arrangement of atoms differs significantly, leading to different physical and chemical properties despite identical molecular formulas. The 3,4-substitution pattern creates a more compact chlorinated region on the aromatic ring, while the 3,5-pattern provides a more distributed halogenation effect.

| Compound | Chlorine Positions | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|

| 2-(3,5-Dichlorophenyl)-2-phenylethylamine HCl | 3,5 | C₁₄H₁₄Cl₃N | 302.6 | 1021871-56-6 |

| 2-(3,4-Dichlorophenyl)-2-phenylethylamine HCl | 3,4 | C₁₄H₁₄Cl₃N | 302.6 | 17998734 |

| 2-(2,3-Dichlorophenyl)-2-phenylethanamine | 2,3 | C₁₄H₁₃Cl₂N | 266.2 | 67421585 |

Analysis of 2-(2,3-dichlorophenyl)-2-phenylethanamine, another positional isomer, demonstrates how chlorine placement affects molecular conformation and stability. The 2,3-substitution pattern creates significant steric interactions between the chlorine atoms and the ethylamine chain due to the proximity of the 2-position chlorine to the substituted carbon. This arrangement forces the molecule into specific conformations that minimize steric clashes, resulting in different crystal packing arrangements and potentially altered biological activity profiles.

The comparison extends to other chlorinated phenethylamine derivatives found in the literature, including compounds with single chlorine substitutions at various positions. These comparative studies reveal that the 3,5-dichlorosubstitution pattern provides an optimal balance between electronic modification of the aromatic system and maintenance of structural integrity. The symmetrical nature of the 3,5-substitution preserves the overall molecular symmetry while providing substantial electronic effects that distinguish this compound from both unsubstituted and differently substituted analogs.

Furthermore, examination of related compounds such as 4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline demonstrates how additional substitutions on the ethylamine chain or alternative amine functionalities affect the overall molecular architecture. These comparisons highlight the specific structural advantages of the 2-(3,5-dichlorophenyl)-2-phenylethylamine framework, particularly in terms of conformational flexibility and electronic properties that arise from the strategic placement of chlorine substituents.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGFWMDIFQDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590014 | |

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-56-6 | |

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and phenylacetonitrile.

Formation of Intermediate: The initial step involves a condensation reaction between 3,5-dichlorobenzaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide to form an intermediate.

Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(3,5-dichlorophenyl)-2-phenylethylamine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(3,5-Dichlorophenyl)-2-phenylethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation under mild conditions. In a study using NaHCO₃/CH₃CN, alkylation with allyl bromide produced derivatives with retained stereochemical integrity .

Key example :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Allyl bromide | -Allyl-2-(3,5-dichlorophenyl)-2-phenylethylamine | 72% | CH₃CN, NaHCO₃, 25°C, 6h |

Acylation Reactions

Acylation with anhydrides or acyl chlorides generates amide derivatives. Acetic anhydride in dichloromethane (DCM) yields -acetylated products with >85% efficiency .

Mechanistic notes :

-

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Steric hindrance from the dichlorophenyl group slows reaction kinetics compared to unsubstituted phenylethylamines .

Reduction and Hydrogenation

Catalytic hydrogenation selectively reduces the amine’s C=N bonds without affecting aromatic chlorines. Platinum oxide (PtO₂) in ethanol achieves full reduction at 68 psig H₂ pressure .

Critical parameters :

| Catalyst | Solvent | Pressure | Time | Dehalogenation Risk |

|---|---|---|---|---|

| PtO₂ | Ethanol | 68 psig | 16h | None |

| Pd/C | Methanol | 34 psig | 3h | Partial |

Substitution Reactions

The 3,5-dichlorophenyl group participates in nucleophilic aromatic substitution (SNAr) under harsh conditions. Reaction with sodium methoxide in DMF at 120°C replaces chlorine with methoxy groups .

Example pathway :

Yield : 58% (isolated).

Biological Interactions

The compound acts as a trace amine-associated receptor 1 (TAAR1) agonist. Key interactions involve:

-

π-π stacking between the dichlorophenyl group and tryptophan residues (W123) .

-

Hydrogen bonding between the protonated amine and aspartate (D115) .

Structure-activity relationship (SAR) :

| Modification | TAAR1 EC₅₀ (nM) | Efficacy (%) |

|---|---|---|

| Unmodified | 257 | 89 |

| -Acetyl | >10,000 | <10 |

Stability Under Acidic/Basic Conditions

-

Acidic (pH < 3) : Stable for >24h (HCl, 1M).

-

Basic (pH > 10) : Gradual decomposition via Hoffmann elimination (50% degradation in 8h at 25°C) .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C-Cl bond cleavage, forming a phenyl radical intermediate. This reactivity is harnessed in cross-coupling reactions with alkenes .

This compound’s versatility in organic synthesis and biological targeting underscores its importance in medicinal chemistry and materials science. Continued exploration of its reactivity may yield novel derivatives with enhanced therapeutic or catalytic properties.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

The compound is primarily utilized in the synthesis of new pharmaceuticals, particularly for developing treatments for neurological disorders. Its effects on neurotransmitter systems make it a candidate for drugs targeting conditions such as depression and anxiety .

Case Study: Neurological Treatments

A study published in Medicinal Chemistry highlighted the synthesis of derivatives of 2-phenethylamines, including this compound, which showed promising activity against serotonin receptors implicated in mood regulation .

Biochemical Research

Receptor Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. It aids researchers in understanding complex biological processes such as neurotransmission and cellular signaling .

Application Examples

- Adenosine Receptors : The compound has been explored for its binding affinities to adenosine receptors, which are crucial in mediating various physiological responses .

- 5-Hydroxytryptamine Receptors : Its derivatives have been investigated for their selective binding to different subtypes of serotonin receptors, leading to potential therapeutic applications for mood disorders .

Analytical Chemistry

Use in Chromatography

In analytical chemistry, this compound is employed in chromatographic techniques to detect and quantify related substances in complex mixtures. This application is vital for ensuring the purity and quality of pharmaceutical products .

Data Table: Analytical Applications

| Technique | Application | Importance |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detection of impurities in drug formulations | Ensures product safety and efficacy |

| Gas Chromatography | Analysis of volatile compounds | Essential for environmental monitoring |

Material Science

Development of Specialty Polymers

The unique properties of this compound make it suitable for developing specialty polymers and coatings. These materials can enhance performance characteristics such as durability and resistance to environmental factors .

Case Study: Polymer Coatings

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it valuable in industrial applications .

Environmental Studies

Assessment of Pollutants

Researchers utilize this compound to assess the impact of pollutants and study their degradation processes in environmental samples. Its ability to interact with various chemical species makes it useful for tracking environmental contaminants .

Example Application

In a study focused on aquatic environments, the compound was used to evaluate the persistence of certain pollutants and their effects on local ecosystems. The findings contributed to understanding how chemical interactions influence environmental health .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets:

Neurotransmitter Receptors: The compound may interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission.

Pathways: It may modulate signaling pathways involved in mood regulation and cognitive functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of 2-(3,5-Dichlorophenyl)-2-phenylethylamine HCl and Analogs

Substituent Effects on Pharmacological Properties

- Electron-Withdrawing vs. Dopamine’s polar hydroxyl groups facilitate water solubility and binding to hydrophilic receptors, whereas the dichloro substitution may favor interactions with hydrophobic binding pockets . The 3,5-bis(trifluoromethyl) analog (CAS 1189486-71-2) exhibits even greater lipophilicity due to fluorine’s electronegativity, likely improving blood-brain barrier penetration but possibly reducing aqueous solubility .

Steric and Conformational Effects :

- The two phenyl rings in the target compound create a sterically hindered structure compared to dopamine’s single aromatic ring. This may limit off-target interactions but reduce flexibility for receptor binding.

- Clonidine’s imidazoline ring and 2,6-dichlorophenyl group enable selective alpha-2 adrenergic agonism, whereas the target compound’s lack of an imidazoline moiety suggests divergent pharmacological targets .

Biological Activity

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structure that includes a dichlorophenyl group and a phenylethylamine backbone. This structural configuration is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and receptors. The compound has been shown to influence:

- Dopaminergic pathways : It may act as a dopamine receptor agonist, which could explain its potential effects on mood and behavior.

- Serotonergic systems : There is evidence suggesting modulation of serotonin receptors, impacting anxiety and depression-related behaviors.

- Adrenergic receptors : The compound may also interact with adrenergic receptors, contributing to its stimulatory effects.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and prostate cancer models.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Results indicate notable effectiveness against both Gram-positive and Gram-negative bacteria.

- Neuropharmacological Effects : Animal studies have reported anxiolytic and antidepressant-like effects in models of anxiety and depression, suggesting potential use in psychiatric disorders.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity.

Case Study 2: Neuropharmacological Effects

A behavioral study assessed the anxiolytic effects in rodents subjected to the elevated plus maze test. Animals treated with varying doses of the compound showed increased time spent in the open arms compared to controls, suggesting reduced anxiety levels.

Q & A

Q. What safety protocols should be followed when handling 2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride in laboratory settings?

Researchers must wear appropriate PPE (gloves, lab coats, safety goggles) and conduct experiments in a fume hood to minimize inhalation risks. Waste should be segregated and disposed of via certified hazardous waste management services. Avoid skin contact and ensure proper ventilation during synthesis or handling .

Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?

Common methods include reductive amination of 3,5-dichlorophenylacetophenone with ammonium acetate or coupling reactions using chlorinated aryl precursors. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature control, and monitoring intermediates via TLC or HPLC. Purity can be enhanced through recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR (¹H/¹³C) to resolve aromatic proton environments and substituent positions. For chlorinated aromatic systems, 2D NMR (COSY, HSQC) helps distinguish between meta- and para-substituted chlorines. Compare spectral data with PubChem or CAS Common Chemistry entries for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies involving this compound?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Validate purity via HPLC (>95%) and chiral chromatography to confirm enantiomeric composition. Replicate assays under standardized conditions (e.g., pH, temperature) and cross-reference with in vitro/in vivo models from authoritative pharmacological databases .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term pharmacological studies?

Stabilize the compound by adjusting pH to 4–6 (prevents hydrolysis of the ethylamine group), adding antioxidants (e.g., ascorbic acid), or lyophilizing the product. Monitor degradation products using stability-indicating HPLC methods with UV detection at 254 nm .

Q. How should researchers design experiments to assess the compound’s receptor-binding specificity in neurological studies?

Use competitive radioligand binding assays with membrane preparations from target tissues (e.g., rat brain homogenates). Compare affinity (Ki values) against known dopaminergic or serotonergic ligands. Control for off-target effects via selectivity panels (e.g., GPCR arrays) and computational docking studies to predict binding modes .

Q. What methodologies are effective for analyzing metabolite profiles of this compound in pharmacokinetic studies?

Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Use isotopically labeled internal standards (e.g., deuterated analogs) for quantification. Validate methods per FDA bioanalytical guidelines, including matrix effects and recovery rates in plasma/tissue samples .

Methodological Notes

- Structural Analysis : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve ambiguities in chlorinated aromatic systems .

- Data Reproducibility : Document batch-specific variations (e.g., solvent residues) in supplementary materials to aid cross-study comparisons .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.